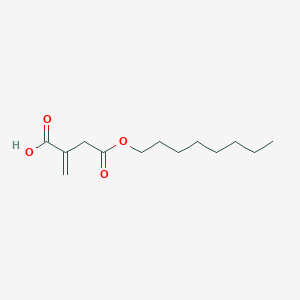

4-Octyl itaconate

描述

Structure

3D Structure

属性

CAS 编号 |

3133-16-2 |

|---|---|

分子式 |

C13H21O4- |

分子量 |

241.30 g/mol |

IUPAC 名称 |

3-octan-4-yloxycarbonylbut-3-enoate |

InChI |

InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1 |

InChI 键 |

GIRJEIMINMHXQS-UHFFFAOYSA-M |

规范 SMILES |

CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-Octyl Itaconate; 4 Octyl Itaconate; 4-Octyl-Itaconate |

产品来源 |

United States |

Foundational & Exploratory

Mechanism of Action of 4-Octyl Itaconate: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyl itaconate (4-OI) is a cell-permeable ester derivative of itaconate, an endogenous metabolite produced during the Krebs cycle in activated immune cells.[1][2][3] Recognized for its potent anti-inflammatory and antioxidant properties, 4-OI has emerged as a significant modulator of cellular signaling.[2][4] Its mechanism of action is multifaceted, primarily revolving around the alkylation of cysteine residues on key regulatory proteins. This direct modification leads to the activation of the Nrf2 antioxidant response pathway, inhibition of pro-inflammatory signaling cascades such as NF-κB and STING, and reprogramming of cellular metabolism by targeting glycolytic enzymes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and therapeutic development.

Core Mechanism: Nrf2 Pathway Activation

The most well-characterized mechanism of 4-OI is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Alkylation of Keap1

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. 4-OI, being an electrophilic molecule, directly targets and alkylates specific, reactive cysteine residues on Keap1. This covalent modification induces a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. Studies have identified several key cysteine residues on Keap1 that are alkylated by itaconate and its derivatives: Cys151, Cys257, Cys273, Cys288, and Cys297.

Nrf2 Nuclear Translocation and Gene Expression

The dissociation from Keap1 stabilizes Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Within the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a broad spectrum of cytoprotective genes with antioxidant and anti-inflammatory capacities. Key Nrf2 target genes upregulated by 4-OI include:

-

Heme Oxygenase 1 (HMOX1 or HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent anti-inflammatory and antioxidant effects.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from generating reactive oxygen species (ROS).

-

Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system, crucial for glutathione (GSH) synthesis.

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of GSH.

This Nrf2-mediated response is central to 4-OI's ability to mitigate oxidative stress and reduce inflammation.

Caption: Nrf2 activation pathway by this compound.

Modulation of Pro-Inflammatory Pathways

Beyond Nrf2 activation, 4-OI directly and indirectly suppresses key pro-inflammatory signaling pathways.

Inhibition of PI3K/Akt/NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. In models of lipopolysaccharide (LPS)-induced inflammation, 4-OI has been shown to significantly decrease the production of these cytokines. The mechanism involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By reducing ROS levels (via Nrf2 activation), 4-OI inhibits the phosphorylation, and thus activation, of PI3K and Akt. This upstream inhibition prevents the subsequent activation and nuclear translocation of NF-κB, thereby dampening the inflammatory response.

Caption: Inhibition of PI3K/Akt/NF-κB signaling by 4-OI.

Alkylation and Inhibition of STING

The stimulator of interferon genes (STING) pathway is crucial for the innate immune response to cyclic dinucleotides, triggering the production of type I interferons (IFNs) and other inflammatory cytokines. Recent studies have shown that itaconate and 4-OI can directly inhibit STING activation. 4-OI alkylates multiple cysteine residues on STING, specifically Cys65, Cys71, Cys88, and Cys147, which prevents its phosphorylation and subsequent downstream signaling. This action highlights a direct anti-inflammatory mechanism of 4-OI that is independent of Nrf2.

Caption: Inhibition of STING signaling via direct alkylation by 4-OI.

Metabolic Reprogramming

4-OI influences cellular function by directly intervening in core metabolic pathways, most notably glycolysis.

Inhibition of Aerobic Glycolysis via GAPDH Alkylation

Activated macrophages undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. 4-OI has been shown to powerfully suppress this metabolic state. It achieves this by directly targeting and alkylating Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. The specific target is Cysteine 22 (Cys22) in the enzyme's active site. This covalent modification inhibits GAPDH activity, creating a bottleneck in the glycolytic flux. The resulting decrease in aerobic glycolysis is required for the anti-inflammatory effects of 4-OI, as it limits the metabolic fuel for inflammatory processes.

Caption: 4-OI inhibits glycolysis by directly alkylating GAPDH.

Quantitative Data Summary

The following tables summarize the concentrations and dosages of 4-OI used in key studies and their observed effects.

Table 1: Summary of In Vitro Experimental Data

| Cell Type | Stimulus | 4-OI Concentration | Observed Effect | Reference |

| BEAS-2B Cells | Cold Ischemia/Reperfusion | 100 µM | Decreased apoptosis and ROS; Upregulated Nrf2 target genes (NQO1, HMOX1). | |

| Hepatocytes (LO2, BRL-3A) | Free Fatty Acids (0.75 mM) | 50 µM | Alleviated lipid accumulation; Suppressed ROS via Nrf2-AMPK pathway. | |

| RAW264.7 Macrophages | LPS (1 µg/ml) | 125 µM | Suppressed PI3K/Akt phosphorylation; Reduced TNF-α, IL-1β, IL-6. | |

| OB-6 Osteoblasts | H₂O₂ | Not specified | Activated Nrf2 signaling; Inhibited H₂O₂-induced cell death. | |

| THP-1 Cells / SLE PBMCs | LPS (500 ng/mL) | 25 µM | Inhibited production of TNF-α, IL-1β, and IL-6. |

Table 2: Summary of In Vivo Experimental Data

| Animal Model | Disease Model | 4-OI Dosage | Route | Key Findings | Reference |

| Mice | LPS-induced Acute Lung Injury | 25 mg/kg | Intraperitoneal | Alleviated lung tissue injury; Reduced pro-inflammatory cytokines and ROS. | |

| Mice | LPS-induced Sepsis | 25 mg/kg | Intraperitoneal | Prolonged survival; Reduced TNF-α and IL-1β levels. | |

| Mice | Neonatal Hypoxic-Ischemic Encephalopathy | Not specified | Intraperitoneal | Reduced neuronal death; Enhanced Nrf2 expression in astrocytes. |

Key Experimental Protocols

The mechanisms of 4-OI have been elucidated through a series of standard and advanced molecular biology techniques.

General Cell Culture and Treatment Protocol

-

Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, BEAS-2B epithelial cells) in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate cells with 4-OI at the desired concentration (e.g., 25-125 µM) for a specified duration (e.g., 1-4 hours). For inhibitor studies, add specific inhibitors (e.g., Nrf2 inhibitor ML385) prior to 4-OI treatment.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/ml) and incubate for the required time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine measurement).

-

Harvesting: Collect cell lysates for protein analysis (Western Blot), RNA analysis (qPCR), or culture supernatants for cytokine analysis (ELISA).

Western Blotting for Pathway Analysis

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear/cytoplasmic fractionation.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight (e.g., anti-Nrf2, anti-Keap1, anti-p-Akt, anti-NF-κB p65).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo LPS-Induced Acute Lung Injury Model

-

Acclimatization: Acclimatize mice (e.g., C57BL/6) for one week.

-

4-OI Administration: Administer 4-OI (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection.

-

LPS Challenge: After 2 hours, administer LPS (e.g., 5 mg/kg) or saline via intratracheal injection to induce lung injury.

-

Sample Collection: At a specified time point (e.g., 12 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and lung tissue for histology and protein/RNA extraction.

Caption: General experimental workflow for studying 4-OI effects.

References

- 1. This compound as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

4-Octyl Itaconate: A Technical Guide to a Potent Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyl itaconate (4-OI) has emerged as a significant small molecule of interest within the fields of immunology and drug development. As a cell-permeable derivative of the endogenous metabolite itaconate, 4-OI provides a powerful tool to investigate the therapeutic potential of the itaconate pathway. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the well-documented immunomodulatory functions of this compound. Detailed experimental protocols for its synthesis, purification, and application in key in vitro and in vivo assays are provided, alongside a comprehensive summary of its biological and immunological properties. Particular focus is given to its mechanism of action as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. This document aims to serve as a comprehensive resource for researchers and professionals seeking to understand and utilize this compound in their scientific endeavors.

Chemical Structure and Physicochemical Properties

This compound is an ester derivative of itaconic acid, an unsaturated dicarboxylic acid. The addition of the octyl group enhances its cell permeability compared to its parent compound, itaconate.

Chemical Structure:

-

IUPAC Name: 2-methylene-butanedioic acid, 4-octyl ester[1][2]

-

Synonyms: 4-OI, β-Monooctyl itaconate[3]

-

Molecular Formula: C₁₃H₂₂O₄

-

Molecular Weight: 242.3 g/mol

-

SMILES: O=C(CC(C(O)=O)=C)OCCCCCCCC

-

InChI: 1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to beige crystalline solid/powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | ||

| DMSO: 2 mg/mL (clear solution) | ||

| DMF: 30 mg/mL | ||

| Ethanol: 30 mg/mL | ||

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C | |

| Relative Density (Predicted) | 1.026 g/cm³ |

Biological and Immunological Properties

This compound is a prodrug that is hydrolyzed by intracellular esterases to release itaconate. This metabolic activation allows it to exert a range of biological effects, primarily centered around the modulation of inflammatory and oxidative stress responses.

Key Biological Activities:

-

Nrf2 Activation: 4-OI is a potent activator of the Nrf2 signaling pathway. It functions by alkylating cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and anti-inflammatory genes.

-

Anti-inflammatory Effects: By activating Nrf2 and through other potential mechanisms, 4-OI exhibits significant anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various cell types, including macrophages and peripheral blood mononuclear cells (PBMCs).

-

Immunomodulation of Macrophages: 4-OI can modulate macrophage function, driving them towards an anti-inflammatory phenotype.

-

In Vivo Efficacy: In animal models of inflammation, such as LPS-induced endotoxemia, administration of 4-OI has been demonstrated to reduce serum levels of pro-inflammatory cytokines and protect against lethality.

The following table summarizes the key biological effects of this compound observed in various experimental systems.

| Experimental System | Observed Effect | Effective Concentration/Dosage | Source |

| Mouse Macrophages (LPS-activated) | Increased Nrf2 protein levels and target gene expression | Not specified | |

| C2C12 Cells | Hydrolyzed to itaconate by esterases | Not specified | |

| Wild-type Mice (LPS-induced lethality model) | Decreased serum IL-1β and TNF-α, increased Nrf2 protein expression, protection against lethality | 50 mg/kg | |

| Human and Mouse Myoblast and Macrophage Cells | Hydrolyzed to itaconate, alkylates Keap1, increases expression of antioxidant and anti-inflammatory genes | Not specified | |

| Systemic Sclerosis (SSc) Dermal Fibroblasts | Reduced collagen expression | Not specified |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound involves its intracellular conversion to itaconate and the subsequent activation of the Nrf2 signaling pathway.

Caption: Mechanism of Nrf2 Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

One-Step Enzymatic Synthesis of this compound

This protocol describes a green chemistry approach for the synthesis of this compound using lipase.

Materials:

-

Itaconic acid

-

1-Octanol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Toluene

-

Molecular sieves

-

Rotary evaporator

-

Reaction vessel with temperature control and stirring

Procedure:

-

To a reaction vessel, add itaconic acid and 1-octanol in a suitable molar ratio.

-

Add toluene as the solvent and activated molecular sieves to remove water produced during the reaction.

-

Add the immobilized lipase to the reaction mixture.

-

Maintain the reaction at a controlled temperature with constant stirring. The optimal temperature will depend on the specific lipase used.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the immobilized lipase.

-

Remove the solvent (toluene) and excess 1-octanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography or recrystallization to obtain high-purity this compound.

Workflow Diagram:

Caption: Synthesis and Purification Workflow of this compound.

In Vitro Nrf2 Activation Assay in Macrophages

This protocol details a method to assess the Nrf2-activating potential of this compound in a macrophage cell line.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

-

This compound stock solution (in DMSO)

-

LPS (Lipopolysaccharide)

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-Nrf2, anti-Keap1, anti-β-actin (loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in complete medium until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours). In some experiments, cells can be co-treated with an inflammatory stimulus like LPS.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, Keap1, and β-actin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of Nrf2 and Keap1 to the loading control (β-actin) to determine the effect of this compound on their protein levels.

In Vivo Anti-inflammatory Activity in a Mouse Model of Endotoxemia

This protocol describes an in vivo experiment to evaluate the protective effects of this compound against LPS-induced inflammation and lethality.

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

This compound

-

Vehicle (e.g., a solution of DMSO and corn oil)

-

LPS from E. coli

-

Sterile saline

-

Syringes and needles for injection

-

Equipment for blood collection (e.g., cardiac puncture)

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Treatment Groups: Divide the mice into at least three groups:

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound + LPS

-

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle via intraperitoneal (i.p.) injection.

-

LPS Challenge: After a specific pre-treatment time (e.g., 2 hours), challenge the mice with a lethal or sub-lethal dose of LPS via i.p. injection. The vehicle control group receives a saline injection.

-

Monitoring: Monitor the mice for survival and clinical signs of sickness at regular intervals.

-

Cytokine Measurement: At a specific time point post-LPS challenge (e.g., 2-4 hours), collect blood from a subset of mice from each group. Prepare serum and measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the survival data using Kaplan-Meier curves and compare cytokine levels between the groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram:

Caption: In Vivo Anti-inflammatory Activity Workflow.

Conclusion

This compound is a valuable research tool for investigating the immunomodulatory roles of itaconate. Its cell-permeable nature allows for the effective delivery of itaconate into cells, leading to the activation of the Nrf2 pathway and subsequent anti-inflammatory and antioxidant effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising compound in various disease models. Further research is warranted to fully elucidate its mechanisms of action and to explore its translational potential in human diseases characterized by inflammation and oxidative stress.

References

A Technical Guide to the Synthesis and Purification of 4-Octyl Itaconate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconic acid with significant potential in therapeutic research. As a potent activator of the Nrf2 signaling pathway, 4-OI exhibits promising anti-inflammatory, antioxidant, and antiviral properties, making it a molecule of high interest in drug development.[1][2] This document details established synthetic methodologies, purification protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction to this compound

This compound is a monoester derivative of itaconic acid, an endogenous metabolite produced in mammalian immune cells.[1] The addition of an octyl group enhances the cell permeability of itaconate, allowing it to effectively modulate intracellular pathways.[3] Research has demonstrated that 4-OI exerts its biological effects primarily through the alkylation of cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway. This mechanism underlies its observed therapeutic potential in various disease models, including those for inflammatory conditions and viral infections like SARS-CoV-2.

Synthetic Methodologies

Two primary routes for the synthesis of this compound have been established: a one-step enzymatic synthesis and a two-step chemical synthesis. The choice of method may depend on factors such as desired yield, purity, and environmental considerations.

One-Step Enzymatic Synthesis

A highly efficient and green synthesis of this compound can be achieved through a one-step enzymatic esterification of itaconic acid with 1-octanol. This method utilizes a lipase, commonly Novozym 435 (Candida antarctica lipase B), as a biocatalyst. The enzyme's structural properties favor the selective esterification at the C4 carboxyl group of itaconic acid, leading to high selectivity for the desired product.

Key Advantages:

-

High Selectivity: Over 99% selectivity for this compound.

-

High Yield: Achieves yields of over 98%.

-

Environmentally Friendly: Avoids the use of harsh chemical reagents and intermediates.

-

Simplified Procedure: A one-step process reduces operational complexity.

Two-Step Chemical Synthesis

The conventional chemical synthesis of this compound is a two-step process. The first step involves the formation of itaconic anhydride from itaconic acid, typically using a dehydrating agent like acetic anhydride with an acid catalyst. The resulting anhydride is then reacted with 1-octanol to yield the monoester. While effective, this method can be less selective and environmentally friendly compared to the enzymatic approach.

Key Considerations:

-

Potential for Side Products: The reaction can produce diesters and unreacted starting materials, necessitating more rigorous purification.

-

Use of Harsher Reagents: Employs reagents that may be considered less environmentally benign.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the preferred one-step enzymatic synthesis of this compound.

| Parameter | Value | Reference |

| Yield | >98% | |

| Selectivity | >99% | |

| Purity | ≥98% | |

| Molecular Weight | 242.31 g/mol | |

| Molecular Formula | C₁₃H₂₂O₄ | |

| CAS Number | 3133-16-2 |

Experimental Protocols

One-Step Enzymatic Synthesis of this compound

This protocol is adapted from a reported one-step synthesis using lipase.

Materials:

-

Itaconic acid (IA)

-

1-Octanol

-

Novozym 435 (immobilized lipase)

-

Toluene

-

Saturated NaCl solution

Procedure:

-

In a round-bottom flask, combine itaconic acid (e.g., 5 g, 38.5 mmol), 1-octanol (e.g., 50 g, 385 mmol), and toluene (e.g., 60 mL).

-

Add Novozym 435 (e.g., 2.5 g) to the mixture.

-

Heat the reaction mixture to 50°C with stirring (e.g., 250 rpm) for 24 hours.

-

After the reaction is complete, filter the mixture to recover the immobilized lipase for potential reuse.

-

To the filtrate, add an equal volume of saturated NaCl solution to remove any unreacted itaconic acid.

-

Separate the organic layer (supernatant).

-

Remove the organic solvents (toluene and excess 1-octanol) under vacuum to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be further purified if necessary, although the enzymatic method often yields a product of high purity.

Procedure:

-

The primary purification is achieved during the workup of the enzymatic synthesis by washing with saturated NaCl solution to remove unreacted itaconic acid.

-

Removal of the solvent and excess 1-octanol under reduced pressure is typically sufficient to obtain a product with ≥98% purity.

-

For syntheses that may result in diester formation, column chromatography on silica gel may be employed for further purification.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the workflow for the one-step enzymatic synthesis of this compound.

Caption: Workflow for the one-step enzymatic synthesis of this compound.

Nrf2 Signaling Pathway Activation

This diagram depicts the mechanism of Nrf2 activation by this compound.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

The one-step enzymatic synthesis of this compound offers a highly efficient, selective, and environmentally conscious method for producing this valuable research compound. The detailed protocols and data presented in this guide are intended to support researchers in the fields of drug discovery and development by providing a practical framework for the synthesis and purification of this compound. The potent biological activities of this molecule, mediated through the Nrf2 pathway, underscore its importance as a tool for investigating novel therapeutic strategies for a range of diseases.

References

The Immunomodulatory Landscape of 4-Octyl Itaconate: A Technical Guide to Affected Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced during the Krebs cycle that has emerged as a critical regulator of immune and metabolic pathways. Due to its ability to readily cross cell membranes, 4-OI has become an invaluable tool for elucidating the multifaceted roles of itaconate in cellular function. This technical guide provides an in-depth overview of the core biochemical pathways affected by 4-OI, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers in the fields of immunology, metabolism, and drug development.

Core Biochemical Pathways Modulated by this compound

This compound exerts its effects primarily through the alkylation of cysteine residues on target proteins, leading to the modulation of key signaling and metabolic pathways. The following sections detail the primary pathways affected by 4-OI, supported by quantitative data from various studies.

Nrf2 Signaling Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of cellular antioxidant and anti-inflammatory responses. 4-OI is a potent activator of this pathway.

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. 4-OI, being an electrophile, directly alkylates specific cysteine residues on KEAP1. This covalent modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][2][3][4]

Quantitative Data on Nrf2 Pathway Activation by 4-OI:

| Cell Type | 4-OI Concentration | Target Gene/Protein | Fold Change/Effect | Reference |

| BEAS-2B | 100 µM | Nrf2, SLC7A11, HMOX1, NQO1 | Increased expression | [2] |

| THP-1 macrophages | 25 µM | Disruption of KEAP1-Nrf2 interaction | Observed via co-immunoprecipitation | |

| THP-1 macrophages | 25 µM | HO1, NQO1, GCLM mRNA | Significantly increased | |

| SH-SY5Y cells | 25 µM | Inhibition of H2O2-induced ROS | Potent inhibition | |

| Murine BMDMs | 62.5-250 µM | Nqo1, Gclc, Gclm mRNA | Dose-dependent increase |

dot

Glycolysis: Targeting Cellular Metabolism for Inflammation Control

Activated immune cells often undergo a metabolic shift to aerobic glycolysis, a phenomenon known as the Warburg effect, to support their pro-inflammatory functions. 4-OI has been shown to directly inhibit this metabolic pathway.

Mechanism of Action: 4-OI directly targets and alkylates a specific cysteine residue (Cys22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This covalent modification inhibits the enzymatic activity of GAPDH, creating a bottleneck in the glycolytic pathway. The inhibition of glycolysis by 4-OI leads to a reduction in the production of pro-inflammatory cytokines, such as IL-1β, in activated macrophages.

Quantitative Data on Glycolysis Inhibition by 4-OI:

| Cell Type | 4-OI Concentration | Effect | Measurement | Reference |

| RAW264.7 macrophages | 62.5 µM | Inhibition of GAPDH enzyme activity | Significant decrease | |

| RAW264.7 macrophages | 62.5 - 250 µM | Decreased lactate production | Dose-dependent reduction | |

| Colorectal cancer cells | Not specified | Enhanced cuproptosis | Sensitization to copper-induced cell death |

dot

References

- 1. karger.com [karger.com]

- 2. Activation of Nrf2 pathway by this compound enhances donor lung function in cold preservation settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Intracellular Conversion of 4-Octyl Itaconate to Itaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intracellular fate of 4-Octyl Itaconate (4-OI), a cell-permeable derivative of the immunomodulatory metabolite itaconate. It addresses the current understanding and the existing debate surrounding its conversion to itaconate within the cell. This document details the primary mechanism of action of 4-OI as an electrophile and a potent activator of the Nrf2 signaling pathway. Furthermore, it outlines key signaling pathways modulated by 4-OI and provides detailed experimental protocols for the quantification of intracellular itaconate, offering a valuable resource for researchers in immunology and drug development.

The Intracellular Fate of this compound: A Point of Contention

This compound (4-OI) has been widely adopted as a tool to study the intracellular functions of itaconate due to its enhanced cell permeability compared to the negatively charged itaconic acid. However, the extent to which 4-OI serves as a pro-drug for itaconate through intracellular hydrolysis remains a subject of scientific debate.

Some studies suggest that intracellular esterases can hydrolyze the octyl ester bond of 4-OI, releasing free itaconate. This conversion is thought to be more prominent in activated macrophages, particularly following lipopolysaccharide (LPS) stimulation[1][2]. This proposed mechanism has positioned 4-OI as a suitable surrogate for studying the biological effects of endogenous itaconate[1].

Conversely, other research utilizing isotope labeling techniques has not detected the conversion of 4-OI into intracellular itaconate in bone marrow-derived macrophages[3][4]. These studies suggest that 4-OI may exert its biological effects directly, without prior conversion to itaconate. The discrepancy in these findings may arise from differences in cell types, their activation states, or the specific experimental conditions employed.

It is crucial for researchers to consider this ongoing discussion when interpreting data from studies using 4-OI. The biological activity of 4-OI may be attributable to the parent compound, its potential metabolite itaconate, or a combination of both.

Mechanism of Action: Electrophilic Signaling and Nrf2 Activation

Regardless of its conversion to itaconate, 4-OI is a potent electrophile that covalently modifies proteins through the alkylation of cysteine residues via a Michael addition reaction. This reactivity is central to its immunomodulatory functions.

A primary target of 4-OI is the Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). By alkylating specific cysteine residues on KEAP1, 4-OI disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 initiates the transcription of a suite of antioxidant and anti-inflammatory genes.

Beyond Nrf2, 4-OI has been shown to directly alkylate and modulate the function of other proteins involved in inflammation and metabolism, including:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Alkylation of GAPDH by 4-OI inhibits its enzymatic activity, thereby suppressing aerobic glycolysis in activated macrophages.

-

Stimulator of Interferon Genes (STING): 4-OI can directly alkylate STING, inhibiting its phosphorylation and downstream signaling, which plays a role in antiviral and inflammatory responses.

Key Signaling Pathways Modulated by this compound

The immunomodulatory effects of 4-OI are mediated through its influence on several critical signaling pathways.

The Nrf2 Pathway

As detailed above, the activation of the Nrf2 pathway is a cornerstone of 4-OI's anti-inflammatory and antioxidant effects. This pathway is crucial for cellular defense against oxidative stress.

Caption: Activation of the Nrf2 signaling pathway by this compound.

The STING Pathway

4-OI can inhibit the STING pathway, which is involved in the innate immune response to cytosolic DNA.

Caption: Inhibition of the STING signaling pathway by this compound.

Experimental Protocols

Quantification of Intracellular Itaconate by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of intracellular itaconate.

Caption: Experimental workflow for intracellular itaconate measurement.

Methodology Details:

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages or bone marrow-derived macrophages) at a suitable density. Treat with 4-OI at desired concentrations and time points. Include appropriate controls (e.g., vehicle-treated, itaconate-treated).

-

Metabolite Extraction: After treatment, rapidly wash cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a cold extraction solvent, such as 80% methanol in water.

-

Sample Preparation: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cellular debris.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Employ an ion-pairing liquid chromatography method for the separation of itaconate from its isomers (e.g., citraconate and mesaconate). A common approach involves using tributylamine as an ion-pairing agent. The separation is typically performed on a C18 or a porous graphitic carbon column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Prepare a standard curve of known itaconate concentrations in the same extraction solvent. The concentration of itaconate in the samples is determined by comparing the peak area to the standard curve. Data is typically normalized to cell number or protein concentration.

Quantitative Data Summary

The following tables summarize typical experimental concentrations of 4-OI and observed intracellular itaconate levels in macrophages.

Table 1: Exemplary Concentrations of this compound in in vitro Studies

| Cell Type | 4-OI Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | 125 - 250 µM | Inhibition of aerobic glycolysis | |

| Systemic Sclerosis Dermal Fibroblasts | 125 µM | Reduction in collagen levels, activation of Nrf2 | |

| Mouse Bone Marrow-Derived Macrophages | 250 µM | Inhibition of STING signaling |

Table 2: Reported Intracellular and Extracellular Itaconate Concentrations in Activated Macrophages

| Cell Type | Stimulation | Intracellular Itaconate | Extracellular Itaconate | Reference |

| RAW264.7 Macrophages | 10 ng/mL LPS | 8 mM | 9 µM | |

| Bone Marrow-Derived Macrophages (BMDMs) | 10 ng/mL LPS | 1.5 mM | 5 µM |

Conclusion

This compound is a valuable pharmacological tool for investigating the immunometabolic roles of itaconate and for exploring therapeutic strategies targeting inflammatory and oxidative stress-related diseases. While its intracellular conversion to itaconate is a subject of ongoing investigation, its potent electrophilicity and ability to activate the Nrf2 pathway are well-established mechanisms of action. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and interpret studies involving 4-OI and to further elucidate its complex biological activities. Careful consideration of the potential for both direct effects of 4-OI and indirect effects via potential conversion to itaconate is essential for advancing our understanding in this field.

References

- 1. Frontiers | Mechanisms underlying the therapeutic effects of this compound in treating sepsis based on network pharmacology and molecular docking [frontiersin.org]

- 2. Octyl itaconate inhibits osteoclastogenesis by suppressing Hrd1 and activating Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophilic Properties of 4-Octyl Itaconate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. Its bioactivity is intrinsically linked to its electrophilic nature, conferred by an α,β-unsaturated carbonyl group. This feature enables 4-OI to directly interact with and modify specific protein targets through a process known as Michael addition, primarily targeting cysteine residues. This covalent modification triggers a cascade of downstream signaling events that collectively contribute to its profound anti-inflammatory and cytoprotective effects. This technical guide provides a comprehensive overview of the electrophilic properties of 4-OI, detailing its mechanism of action, its impact on key signaling pathways, and a summary of relevant experimental data and protocols.

The Electrophilic Mechanism of Action: Cysteine Alkylation

The primary mechanism through which 4-OI exerts its biological effects is via the alkylation of reactive cysteine residues on target proteins.[1] The electrophilic carbon in the α,β-unsaturated system of 4-OI is susceptible to nucleophilic attack by the thiol group of cysteine, leading to the formation of a stable covalent bond. This post-translational modification can alter the conformation, activity, and protein-protein interactions of the target protein, thereby modulating its function.

Several key protein targets of 4-OI have been identified, each playing a critical role in cellular signaling pathways related to inflammation and oxidative stress.

-

Kelch-like ECH-associated protein 1 (KEAP1): 4-OI alkylates specific cysteine residues on KEAP1, the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4]

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 4-OI directly alkylates a catalytic cysteine residue (Cys22) in GAPDH, a key enzyme in glycolysis.[5] This covalent modification inhibits GAPDH activity, leading to a reduction in glycolytic flux.

-

Stimulator of Interferon Genes (STING): 4-OI has been shown to alkylate multiple cysteine residues on STING, a central adaptor protein in the innate immune response to cyclic dinucleotides. This modification inhibits STING activation and downstream signaling.

-

Janus Kinase 1 (JAK1): Itaconate and its derivatives, including 4-OI, can directly modify cysteine residues on JAK1, a critical kinase in cytokine signaling pathways. This leads to the inhibition of JAK1 kinase activity and subsequent downstream signaling events.

Modulation of Key Signaling Pathways

The electrophilic targeting of key proteins by 4-OI results in the significant modulation of several interconnected signaling pathways that are central to the inflammatory response and cellular homeostasis.

The Nrf2 Antioxidant Response Pathway

The activation of the Nrf2 pathway is a hallmark of 4-OI's mechanism of action. By alkylating KEAP1, 4-OI unleashes Nrf2 to translocate to the nucleus and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The induction of these genes fortifies the cell's antioxidant defenses, mitigating oxidative stress-induced damage.

References

- 1. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4‐Octyl itaconate blocks GSDMB‐mediated pyroptosis and restricts inflammation by inactivating granzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. ijbs.com [ijbs.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 4-Octyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate. 4-OI is a valuable tool for investigating cellular metabolism, inflammation, and oxidative stress. Its ability to modulate key signaling pathways makes it a compound of interest for therapeutic development in a range of diseases.[1][2][3]

Core Mechanism of Action

This compound exerts its biological effects primarily through two key mechanisms:

-

Nrf2 Activation: 4-OI is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] It achieves this by alkylating cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of a wide array of antioxidant and anti-inflammatory genes.

-

Enzyme Inhibition: As a Michael acceptor, 4-OI can directly modify cysteine residues on various proteins, including enzymes involved in central metabolism. A key target is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the inhibition of aerobic glycolysis. This metabolic reprogramming contributes to its anti-inflammatory effects in immune cells like macrophages.

Key In Vitro Applications

-

Anti-inflammatory studies: Investigating the suppression of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) in various cell types, particularly macrophages and immune cells stimulated with lipopolysaccharide (LPS).

-

Antioxidant response: Examining the induction of Nrf2-dependent antioxidant genes (e.g., HO-1, NQO1) and the reduction of reactive oxygen species (ROS).

-

Immunometabolism research: Studying the impact of 4-OI on cellular metabolic pathways, such as glycolysis, in immune cells.

-

Neuroprotection studies: Assessing the protective effects of 4-OI against oxidative stress and inflammation in neuronal and glial cell models.

-

Virology research: Exploring the antiviral effects of 4-OI, for instance, in reducing viral RNA levels of pathogens like SARS-CoV-2.

Data Presentation: Summary of In Vitro Experimental Parameters

The following tables summarize common experimental conditions for in vitro studies with this compound, compiled from various research articles.

| Cell Line | Stimulus (Concentration) | 4-OI Concentration(s) | Pre-treatment Time | Stimulation Time | Key Outcome(s) | Reference(s) |

| RAW264.7 (Murine Macrophages) | LPS (1 µg/mL) | 62.5 µM, 125 µM | 1 hour | 24 hours | Reduced inflammatory cytokine secretion | |

| RAW264.7 (Murine Macrophages) | LPS (100 ng/mL) | 250 µM | 1 hour | 4 hours | Nrf2 activation, reduced chemokine mRNA | |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 62.5, 125, 250 µM | 1 hour | 4 hours | Nrf2 protein stabilization, reduced chemokine expression | |

| THP-1 (Human Monocytic Cells) | - | 25 µM | - | Indicated times | Nrf2 activation | |

| Peripheral Blood Mononuclear Cells (PBMCs) | LPS (200 ng/mL) | 125 µM | 2 hours | 24 hours | Reduced IL-1β production | |

| C28/I2 (Human Chondrocytes) | IL-1β (1 ng/mL) | 100 µM | 48 hours | 24 hours | Inhibition of inflammatory response | |

| Vero Cells | SARS-CoV-2 | Dose-dependent | Pre-infection | - | Reduction in viral RNA levels | |

| LO2 and BRL-3A (Hepatocytes) | Free Fatty Acids (0.75 mM) | 50 µM | 4 hours | 24 hours | Alleviation of lipid accumulation | |

| BV2 and C8D1A (Microglia and Astrocytes) | Oxygen-Glucose Deprivation/Reoxygenation | 50 µM | During OGD/R | 12 hours | Nrf2 expression and nuclear translocation | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS (100 ng/mL) | 250 µM | 2 hours | 3 hours | Suppression of inflammatory cytokine mRNA |

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages

This protocol details the procedure to evaluate the ability of 4-OI to suppress the production of pro-inflammatory cytokines in LPS-stimulated murine macrophages.

1. Cell Culture and Seeding:

- Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

2. This compound and LPS Treatment:

- Prepare stock solutions of 4-OI in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.

- Pre-treat the cells with varying concentrations of 4-OI (e.g., 62.5, 125, 250 µM) or vehicle (DMSO) for 1 hour.

- Following pre-treatment, stimulate the cells with LPS (100 ng/mL or 1 µg/mL) for 4 to 24 hours, depending on the endpoint being measured (mRNA or protein).

3. Sample Collection and Analysis:

- For Cytokine Protein Analysis (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatant. Centrifuge to remove cellular debris and store at -80°C until analysis. Quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

- For Gene Expression Analysis (RT-qPCR): After 4-6 hours of LPS stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction. Purify total RNA and synthesize cDNA. Perform quantitative real-time PCR using primers specific for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb). Analyze the relative gene expression using the 2-ΔΔCt method.

Protocol 2: Nrf2 Activation Assay

This protocol describes how to determine if 4-OI activates the Nrf2 pathway by measuring the expression of Nrf2 target genes and Nrf2 protein levels.

1. Cell Culture and Treatment:

- Use a suitable cell line, such as BMDMs or THP-1 cells.

- Seed the cells as described in Protocol 1.

- Treat the cells with 4-OI (e.g., 25-250 µM) or vehicle for a specified period (e.g., 4-8 hours for gene expression, 1-4 hours for protein analysis).

2. Western Blotting for Nrf2 Protein:

- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or Lamin B1 as a loading control.

3. RT-qPCR for Nrf2 Target Genes:

- Following cell treatment and RNA extraction as described in Protocol 1, perform RT-qPCR using primers for Nrf2 target genes such as Nqo1 and Gclc.

- Analyze the relative gene expression to determine the induction of the Nrf2 antioxidant program.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: 4-OI activates the Nrf2 pathway by inhibiting KEAP1.

Caption: 4-OI inhibits aerobic glycolysis by targeting GAPDH.

Caption: Workflow for assessing 4-OI's anti-inflammatory effects.

References

Application Notes: 4-Octyl Itaconate as a Potent Inhibitor of the NLRP3 Inflammasome

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It assembles in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of caspase-1.[1] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, multiple sclerosis, and metabolic disorders.[3][4]

Itaconate, a metabolite derived from the Krebs cycle, has emerged as an endogenous regulator of inflammation. 4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconate, is widely used to study its immunomodulatory effects. It has been identified as a potent inhibitor of NLRP3 inflammasome activation, making it a valuable research tool and a potential therapeutic candidate for NLRP3-driven diseases. These application notes provide a detailed overview of the mechanism of 4-OI and protocols for its use in studying NLRP3 inflammasome inhibition.

Mechanism of Action

This compound inhibits the NLRP3 inflammasome through direct covalent modification. The primary mechanism involves the alkylation of a specific cysteine residue (Cys548 in murine NLRP3) on the NLRP3 protein. This modification, termed "dicarboxypropylation," sterically hinders the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for the assembly and activation of the inflammasome complex. By preventing the NLRP3-NEK7 interaction, 4-OI effectively blocks downstream events, including caspase-1 activation, cytokine processing, and pyroptosis. Notably, the inhibitory action of 4-OI is specific to the NLRP3 inflammasome, as it does not affect the activation of other inflammasomes like AIM2 or NLRC4.

Beyond direct NLRP3 modification, 4-OI also engages other anti-inflammatory pathways. It is known to activate the Nrf2 signaling pathway, which upregulates antioxidant genes, and can modulate cellular metabolism by inhibiting glycolysis. These pleiotropic effects contribute to its overall anti-inflammatory profile.

Caption: Mechanism of this compound (4-OI) Inhibition of the NLRP3 Inflammasome.

Quantitative Data Summary

The inhibitory effects of 4-OI on NLRP3 inflammasome activation have been quantified across various experimental models. The tables below summarize key findings.

Table 1: Inhibition of Cytokine Release by this compound

| Cell Type/Model | Activator(s) | 4-OI Concentration | Effect | Reference |

| Human PBMCs (NMOSD Patients) | INF-γ + LPS + ATP | Not specified | Significantly inhibited IL-1β (p=0.002) and IL-6 (p=0.005) release. | |

| Murine BMDMs | LPS + Nigericin | 125 µM | Significantly inhibited IL-1β release. | |

| Human Macrophages (CAPS variants) | Constitutive | 100 µM | Significantly reduced IL-18 release. | |

| EAP Mouse Model | Autoimmune | Not specified | Decreased serum levels of IL-1β, IL-6, and TNF-α. |

Table 2: Inhibition of Inflammasome Components and Pyroptosis by this compound

| Cell Type/Model | Activator(s) | 4-OI Concentration | Effect | Reference |

| Human Monocytes (NMOSD) | INF-γ + LPS + ATP | Not specified | Significantly inhibited NLRP3 protein expression (p=0.001). | |

| Human Macrophages (CAPS p.D305N variant) | Constitutive | 100 µM | Reduced caspase-1 activation and GSDMD processing. | |

| Human Macrophages (CAPS p.D305N variant) | Constitutive | 100 µM | Significantly reduced LDH release (pyroptosis) (p<0.05). | |

| Murine BMDMs | LPS + Nigericin | 125 µM | Inhibited ASC speck formation and caspase-1 activation. |

Experimental Protocols

The following protocols provide a framework for using 4-OI to study NLRP3 inflammasome inhibition in a common in vitro model system: murine bone marrow-derived macrophages (BMDMs) or the human THP-1 monocyte cell line.

Caption: General experimental workflow for studying 4-OI-mediated NLRP3 inhibition.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in macrophages and testing the inhibitory effect of 4-OI.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

Complete RPMI or DMEM media

-

PMA (for THP-1 differentiation)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (4-OI)

-

Vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

For THP-1 cells: Seed at 0.5 x 10^6 cells/mL and differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 48-72 hours. Replace with fresh, PMA-free media and rest for 24 hours.

-

For BMDMs: Seed differentiated macrophages into desired plates (e.g., 24-well plate at 0.5 x 10^6 cells/well) and allow them to adhere overnight.

-

-

Priming (Signal 1):

-

Remove media and replace with fresh media containing LPS (e.g., 1 µg/mL).

-

Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Following LPS priming, remove the media.

-

Add fresh media containing various concentrations of 4-OI (e.g., 25 µM, 50 µM, 125 µM) or a vehicle control.

-

Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding an agonist directly to the wells. Common activators include:

-

ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.

-

Nigericin: Add to a final concentration of 10 µM and incubate for 1-2 hours.

-

-

-

Sample Collection:

-

After the activation step, centrifuge the plates (e.g., 300 x g for 5 minutes).

-

Carefully collect the cell culture supernatant for analysis of secreted proteins (IL-1β, LDH). Store at -80°C if not used immediately.

-

Wash the remaining adherent cells with cold PBS and lyse them with an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.

-

Protocol 2: Western Blot for Inflammasome Components

This protocol is used to detect the cleavage of caspase-1 and GSDMD, key indicators of inflammasome activation.

Materials:

-

Cell lysates from Protocol 1

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Caspase-1 (to detect pro-form and cleaved p20), anti-GSDMD, anti-NLRP3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) detection reagent

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (10-25 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. For NLRP3 (~118 kDa), an 8% gel is appropriate.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer, typically overnight at 4°C with gentle rocking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved caspase-1 (p20) subunit indicates inflammasome activation, which should be reduced in 4-OI treated samples.

Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Materials:

-

Cell culture supernatants from Protocol 1

-

Human or Mouse IL-1β ELISA kit (follow manufacturer’s instructions)

-

Microplate reader

Procedure:

-

Prepare Reagents: Allow all kit components to reach room temperature. Prepare standard dilutions and wash buffers as instructed in the kit manual.

-

Plate Coating (if required): Some kits come with pre-coated plates. If not, coat the ELISA plate wells with the capture antibody overnight at 4°C.

-

Blocking: Block the plate to prevent non-specific binding.

-

Add Samples and Standards: Add 50-100 µL of your standards and collected supernatants to the appropriate wells in duplicate. Incubate for the time specified in the kit protocol (e.g., 2-3 hours at room temperature).

-

Washing: Wash the wells multiple times with the provided wash buffer.

-

Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the wash step.

-

Add Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes).

-

Washing: Repeat the wash step.

-

Add Substrate: Add the TMB substrate to each well and incubate in the dark until color develops (15-30 minutes).

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IL-1β concentration in your samples by comparing their absorbance to the standard curve. A dose-dependent decrease in IL-1β is expected with increasing concentrations of 4-OI.

Protocol 4: LDH Assay for Pyroptosis Assessment

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant, serving as an indicator of pyroptotic cell death.

Materials:

-

Cell culture supernatants from Protocol 1

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Follow Kit Instructions: Use a commercially available LDH assay kit and follow the manufacturer's protocol.

-

Sample Preparation: Transfer a portion of the collected cell culture supernatant to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture from the kit and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the manual (typically up to 30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Read Plate: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: The amount of LDH release is proportional to the number of lysed cells. Compare the absorbance from 4-OI treated samples to the vehicle control to determine the reduction in pyroptosis.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

Application Notes and Protocols for 4-Octyl Itaconate Treatment in Primary Macrophage Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, in primary macrophage cell culture. This document outlines the anti-inflammatory properties of 4-OI, its mechanism of action, and detailed protocols for its application in in vitro research.

Introduction

This compound has emerged as a potent immunomodulatory molecule with significant anti-inflammatory effects, primarily through the activation of the Nrf2 signaling pathway.[1][2][3][4] It serves as a valuable tool for studying macrophage biology and for the development of novel therapeutics targeting inflammatory diseases.[3] In activated macrophages, 4-OI has been shown to reduce the production of pro-inflammatory cytokines, inhibit oxidative stress, and modulate metabolic reprogramming.

Mechanism of Action

The primary mechanism by which 4-OI exerts its anti-inflammatory effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). 4-OI, being an electrophile, alkylates cysteine residues on Keap1, the cytosolic inhibitor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of various antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Beyond Nrf2 activation, 4-OI has been reported to modulate other signaling pathways. It can inhibit the JAK1-STAT6 signaling pathway, which is crucial for M2 macrophage polarization. Additionally, it has been shown to inhibit the activation of the NLRP3 inflammasome and the cGAS/STING pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on macrophages as reported in various studies.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

| Cell Type | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-10 Modulation | Reference |

| RAW264.7 | LPS + 4-OI | Significant reduction | Significant reduction | - | Increased release | |

| BMDMs | Pam3CSK4 + 4-OI (200 µM) | - | - | - | - | |

| THP-1 | LPS + 4-OI | - | Inhibited mRNA expression | - | Inhibited | |

| SLE patient PBMCs | LPS + 4-OI | Inhibited production | Inhibited production | Inhibited production | - | |

| Sepsis mouse model | CLP + 4-OI (50 mg/kg) | Reduced release | Reduced release | - | Increased release |

Table 2: Effect of this compound on Gene and Protein Expression

| Cell Type | Treatment | Target Gene/Protein | Outcome | Reference |

| RAW264.7 | LPS + 4-OI | Nrf2 | Increased protein expression and nuclear translocation | |

| RAW264.7 | LPS + 4-OI | HO-1, NQO1 | Increased synthesis | |

| THP-1 | 4-OI | HO-1, NQO1, GCLM | Increased expression | |

| BMDMs | IL-4 + 4-OI | JAK1, STAT6 | Inhibited phosphorylation | |

| THP-1 | LPS + 4-OI | GPX4 | Increased levels | |

| THP-1 | LPS + 4-OI | PTGS2 (COX2) | Reduced levels |

Experimental Protocols

Here are detailed protocols for key experiments involving the treatment of primary macrophages with this compound.

Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

-

70% Ethanol

-

Sterile PBS

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Sterile dissection tools

-

Syringes and needles (25-27G)

-

Cell strainers (70 µm)

-

Petri dishes or cell culture flasks

Procedure:

-

Euthanize a mouse according to approved institutional guidelines.

-

Sterilize the mouse by spraying with 70% ethanol.

-

Aseptically dissect the femur and tibia from both hind legs.

-

Remove the muscle tissue from the bones.

-

Cut the ends of the bones and flush the bone marrow with cold sterile PBS or culture medium using a syringe and needle into a sterile tube.

-

Disrupt cell clumps by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 300-400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in complete culture medium (DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin) supplemented with 10-20 ng/mL M-CSF.

-

Plate the cells in non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh M-CSF-containing medium.

-

On day 7, the differentiated, adherent macrophages are ready for experiments. Non-adherent cells can be removed by washing with PBS.

Protocol 2: Macrophage Stimulation with Lipopolysaccharide (LPS) and this compound Treatment

This protocol details the stimulation of macrophages with LPS to induce an inflammatory response and subsequent treatment with 4-OI.

Materials:

-

Differentiated primary macrophages in culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Complete culture medium

Procedure:

-

One day before the experiment, seed the differentiated macrophages into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at the desired density.

-

Allow the cells to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 25-200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Pre-treat the macrophages with the 4-OI working solutions for a specified period (e.g., 2-4 hours) before LPS stimulation. Include a vehicle control (DMSO).

-

Prepare a working solution of LPS in culture medium. A common concentration range for LPS stimulation is 10-100 ng/mL.

-

After the pre-treatment period, add the LPS working solution to the wells containing the macrophages and 4-OI.

-

Incubate the plates for the desired time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol provides a general procedure for quantifying cytokine levels in culture supernatants.

Materials:

-

ELISA plate (96-well)

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Avidin-HRP or Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer (e.g., PBS with 10% FBS)

-

Plate reader

Procedure:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected culture supernatants and the serially diluted cytokine standards to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three to five times.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add Avidin-HRP or Streptavidin-HRP and incubate for 30 minutes to 1 hour.

-

Wash the plate thoroughly.

-

Add the substrate solution and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of target genes in macrophages.

Materials:

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Forward and reverse primers for target and reference genes

-

qPCR instrument

Procedure:

-

Lyse the treated macrophages and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

-

Determine the RNA concentration and purity using a spectrophotometer.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Set up the qPCR reactions by mixing the cDNA template, qPCR master mix, and specific primers for the target genes (e.g., Nfe2l2, Hmox1, Nqo1, Tnf, Il1b) and at least one stable reference gene (e.g., Actb, Gapdh).

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.

Protocol 5: Seahorse XF Assay for Metabolic Analysis

This protocol provides a general workflow for assessing the metabolic effects of 4-OI on macrophages using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF assay medium

-

Compounds for Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Compounds for Glycolysis Stress Test (Glucose, Oligomycin, 2-DG)

-

Differentiated macrophages

Procedure:

-

Seed the macrophages in a Seahorse XF cell culture microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

-

Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.

-

Prepare the inhibitor/substrate solutions in the Seahorse XF sensor cartridge.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

Inject the compounds sequentially to measure key parameters of mitochondrial respiration and glycolysis.

-

Analyze the data to determine the effects of 4-OI on macrophage metabolism.

Mandatory Visualizations

Caption: 4-OI activates the Nrf2 signaling pathway.

Caption: Workflow for assessing 4-OI effects.

Caption: 4-OI inhibits the JAK-STAT pathway.

References

- 1. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

Protocol for Assessing Nrf2 Activation by 4-Octyl Itaconate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction